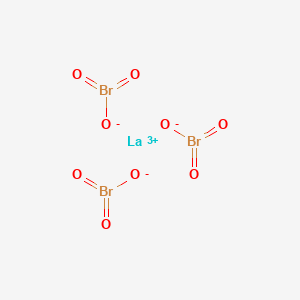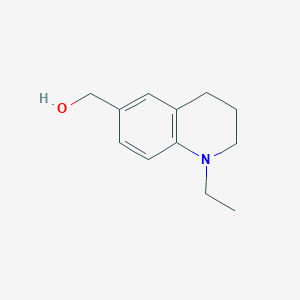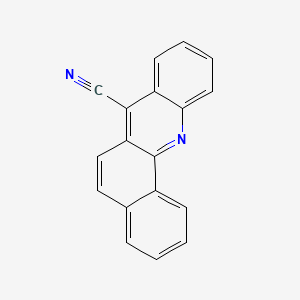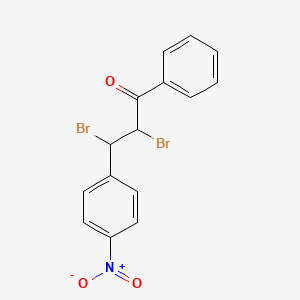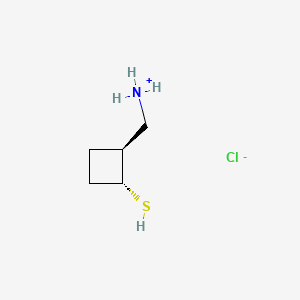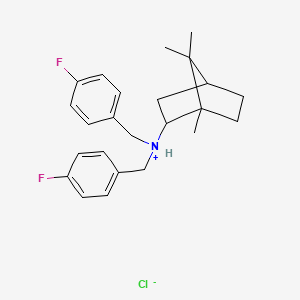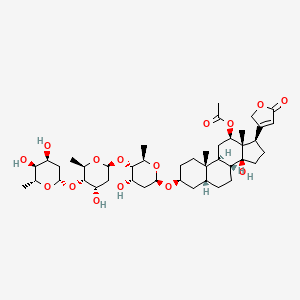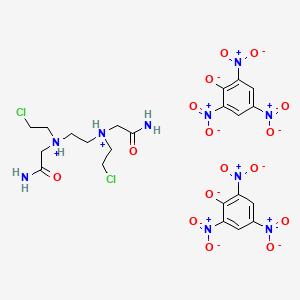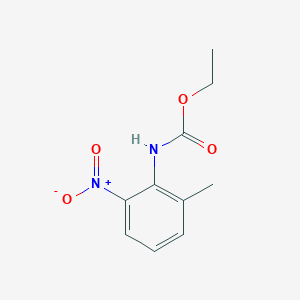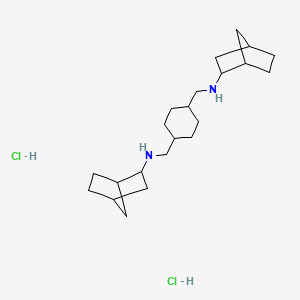
1,4-Cyclohexanebis(methylamine), N,N'-bis(3-norbornyl)-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- is a chemical compound with the molecular formula C24H42Cl2N2. It is a derivative of cyclohexane and norbornane, characterized by the presence of two methylamine groups and two norbornyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- typically involves the reaction of 1,4-cyclohexanedimethanol with norbornylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Cyclohexanebis(methylamine), N,N’-bis(2-norbornyl)-, dihydrochloride
- 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-norbornyl)-, dihydrochloride
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- is unique due to the specific positioning of the norbornyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1240-90-0 |
|---|---|
Molecular Formula |
C22H40Cl2N2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[[4-[(2-bicyclo[2.2.1]heptanylamino)methyl]cyclohexyl]methyl]bicyclo[2.2.1]heptan-2-amine;dihydrochloride |
InChI |
InChI=1S/C22H38N2.2ClH/c1-2-16(14-24-22-12-18-6-8-20(22)10-18)4-3-15(1)13-23-21-11-17-5-7-19(21)9-17;;/h15-24H,1-14H2;2*1H |
InChI Key |
JWRCUYLINWYGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC2CC3CCC2C3)CNC4CC5CCC4C5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
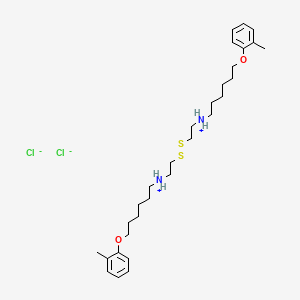
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)

